molecular formula C17H22N4O4S B2995010 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448026-93-4

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Katalognummer: B2995010
CAS-Nummer: 1448026-93-4
Molekulargewicht: 378.45
InChI-Schlüssel: UZOWJJHDAQZYHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is engineered as a potential pharmacological tool, incorporating two privileged medicinal chemistry scaffolds: a 1,2,4-oxadiazole and a piperidine. The 1,2,4-oxadiazole ring is a well-characterized heterocycle known to contribute to a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects, and is valued for its role as a bioisostere for ester and amide functionalities . The piperidine moiety is a fundamental building block in pharmaceuticals, present in more than twenty classes of approved drugs, and is frequently utilized to modulate the physicochemical properties and bioavailability of lead compounds . The integration of these features, along with a methylsulfonyl group, makes this compound a valuable chemical probe for researchers investigating new therapeutic targets, particularly in the development of enzyme inhibitors or receptor modulators. Its structure suggests potential for application in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the multi-step synthesis of more complex bioactive molecules. This product is provided for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-18-16(25-20-12)11-14-5-3-4-6-15(14)19-17(22)13-7-9-21(10-8-13)26(2,23)24/h3-6,13H,7-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWJJHDAQZYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and enzyme inhibitory activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a methylsulfonyl group. Its molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.41 g/mol. The IUPAC name reflects its intricate design, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains.

Compound MIC (µg/mL) Target Organism Reference
Compound A12.5Staphylococcus aureus
Compound B25Escherichia coli
Compound C15Candida albicans

These studies indicate that the presence of the oxadiazole ring enhances the antimicrobial efficacy of the compounds.

2. Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro assays have shown promising results against various fungal pathogens. For example:

Compound Inhibition Zone (mm) Positive Control
This compound28Nystatin (23 mm)
Another Oxadiazole Derivative32Ketoconazole

The results suggest that modifications to the oxadiazole structure can significantly enhance antifungal activity compared to established antifungal agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes and their inhibition may lead to therapeutic applications:

Enzyme Inhibition (%) Reference
Acetylcholinesterase65
Urease70

These findings highlight the potential of this compound in treating conditions related to enzyme dysregulation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following aspects are noteworthy:

  • Oxadiazole Moiety : The presence of the oxadiazole ring is essential for enhancing antimicrobial and antifungal properties.
  • Piperidine Ring : Modifications in the piperidine structure can influence binding affinity and selectivity towards target enzymes.
  • Methylsulfonyl Group : This functional group may contribute to increased solubility and bioavailability .

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Study on Antimicrobial Effects : A series of oxadiazole derivatives were synthesized and tested against common pathogens. Results indicated that modifications led to improved MIC values compared to traditional antibiotics .
  • Enzyme Inhibition Research : Another study focused on piperidine derivatives showed significant inhibition of AChE, suggesting potential applications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Oxadiazole Modifications

Compound Name / ID Oxadiazole Substituent Piperidine Modifications Key Structural Differences Molecular Weight References
Target Compound 3-Methyl 1-(Methylsulfonyl), 4-carboxamide Reference structure ~440.5 (estimated) N/A
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride 3-Methyl 4-carboxamide, dihydrochloride salt Lacks methylsulfonyl group; salt form improves solubility 322.8 (free base) + HCl
1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide (Compound 7) 4-(Trifluoromethyl)phenyl 4-carboxamide Trifluoromethylphenyl enhances lipophilicity 437.4
N-(4-(Methylsulfonyl)phenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide Phenyl 1-(Methylsulfonyl), 4-carboxamide Phenyl substitution on oxadiazole vs. methyl in target compound 440.5

Analogues with Varied Linkers or Scaffolds

Compound Name / ID Core Structure Key Modifications Functional Implications References
Compound 45 () Benzamide with thioether linker 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio] group Thioether linker may reduce oxidative stability compared to methylene linker
N-Methyl[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine Amine scaffold Lacks piperidine-4-carboxamide and sulfonyl groups Simplified structure with lower molecular weight; reduced target affinity
N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide Pyridine-piperidine hybrid Fluorophenylmethyl group and pyridine ring Fluorine enhances metabolic stability; pyridine alters electronic properties

Physicochemical and Pharmacokinetic Insights

  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 7 () increases lipophilicity (ClogP ~3.5) compared to the target compound’s methyl group (ClogP ~2.8) .
  • Solubility : The dihydrochloride salt in improves aqueous solubility, whereas the methylsulfonyl group in the target compound may enhance permeability via hydrogen bonding.
  • Metabolic Stability: Fluorinated analogues (e.g., ) are less prone to oxidative metabolism than non-fluorinated structures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step processes involving:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring under controlled alkaline conditions, as described for analogous oxadiazole-containing compounds .
  • Condensation : Coupling of the piperidine-4-carboxamide moiety with the substituted phenyl group using carbodiimide-mediated amidation.
  • Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Key Validation : Intermediate characterization via 1H^1H-NMR and LC-MS to ensure regiochemical fidelity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95%).
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methylsulfonyl proton at δ 3.2–3.4 ppm) and high-resolution mass spectrometry (HRMS).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate crystallinity and melting point consistency .

Q. What are the primary biological targets or mechanisms associated with this compound?

  • Methodological Answer :

  • Target Identification : Screen against panels of kinases, GPCRs, or enzymes (e.g., 5-lipoxygenase-activating protein (FLAP)) using fluorescence polarization or radioligand binding assays.
  • Mechanistic Insight : For FLAP inhibitors, measure inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50_{50} < 100 nM) to confirm functional activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency and selectivity?

  • Methodological Answer :

  • Systematic Substitution : Vary substituents on the oxadiazole ring (e.g., methyl to halogen or aryl groups) and analyze effects on binding (FLAP IC50_{50}) and metabolic stability.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with FLAP’s arachidonic acid binding pocket. Prioritize derivatives with improved hydrophobic contacts .
  • Example SAR Finding : Methyl groups at the oxadiazole 3-position enhance metabolic stability but may reduce solubility—balance via logP optimization .

Q. What strategies address discrepancies between in vitro binding data and in vivo efficacy?

  • Methodological Answer :

  • Orthogonal Assays : Compare recombinant FLAP binding (IC50_{50} < 10 nM) with whole-blood LTB4 inhibition (IC50_{50} < 100 nM) to assess plasma protein binding effects .
  • Pharmacokinetic (PK) Profiling : Measure bioavailability, clearance, and tissue distribution in rodent models. For low in vivo efficacy, consider prodrug strategies or formulation enhancements (e.g., nanosuspensions).
  • Data Reconciliation : Use PK/PD modeling to correlate exposure levels with target engagement .

Q. How can researchers mitigate risks of off-target effects or cytotoxicity?

  • Methodological Answer :

  • Selectivity Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks. Prioritize compounds with CYP IC50_{50} > 10 μM .
  • Cytotoxicity Assays : Use HEK293 or HepG2 cells to assess mitochondrial toxicity (MTT assay) and apoptosis markers (caspase-3/7 activation).
  • Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-MS/MS to detect reactive intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.